molecular formula C5H8O2 B045723 Isopropenyl acetate CAS No. 108-22-5

Isopropenyl acetate

Cat. No. B045723
CAS RN: 108-22-5
M. Wt: 100.12 g/mol
InChI Key: HETCEOQFVDFGSY-UHFFFAOYSA-N
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Description

Isopropenyl acetate is an ester, which is a class of compounds that react with acids to liberate heat along with alcohols and acids . It is an important chemical raw material intermediate with a wide range of applications in chemicals, materials, and medicine .


Synthesis Analysis

Isopropenyl acetate can be synthesized using acetone and ketene as raw materials under acidic conditions . The process conditions were studied through experiments with one variable, and the effects of the catalyst activity and dosage, the reaction time, and the reaction temperature on the yield of isopropenyl acetate were investigated . The optimal reaction conditions were obtained, and macroscopic kinetic equations of the esterification reaction were obtained by fitting the experimental data .


Molecular Structure Analysis

The molecular formula of Isopropenyl acetate is C5H8O2 . The structure of Isopropenyl acetate can be viewed using Java or Javascript .


Chemical Reactions Analysis

Isopropenyl acetate is known to form copolymeroxides of different compositions with indene by the free radical-initiated oxidative copolymerization . It also reacts with acids to liberate heat along with alcohols and acids .


Physical And Chemical Properties Analysis

Isopropenyl acetate is a clear colorless liquid . It is less dense than water . Its vapors are heavier than air . It is used to make other chemicals .

Scientific Research Applications

Safety And Hazards

Isopropenyl acetate is flammable and will form explosive mixtures with air . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

prop-1-en-2-yl acetate
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InChI

InChI=1S/C5H8O2/c1-4(2)7-5(3)6/h1H2,2-3H3
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InChI Key

HETCEOQFVDFGSY-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)OC(=O)C
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Molecular Formula

C5H8O2
Record name ISOPROPENYL ACETATE
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Related CAS

24980-56-1
Record name 1-Propen-2-ol, 2-acetate, homopolymer
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DSSTOX Substance ID

DTXSID3031492
Record name Isopropenyl acetate
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Molecular Weight

100.12 g/mol
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Physical Description

Isopropenyl acetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., White liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; Winey ethereal aroma
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Boiling Point

97 °C
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Flash Point

60 °F (NFPA, 2010), 15.5 °C, 60 °F (16 °C) (CLOSED CUP)
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Solubility

Soluble in ethanol and acetone, very soluble in ethyl ether., Solubility in water 3.25% by weight., Practically insoluble to insoluble in water, Soluble (in ethanol)
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Density

0.9090 g/cu cm at 20 °C, 0.917-0.923
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Vapor Pressure

45.2 [mmHg], 45 mm Hg at 25 °C
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Product Name

Isopropenyl acetate

Color/Form

WATER WHITE LIQUID, Liquid

CAS RN

108-22-5
Record name ISOPROPENYL ACETATE
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Melting Point

-92.9 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Isopropenyl acetate has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.

A: While specific spectroscopic data isn't detailed within the provided papers, key spectroscopic techniques for characterizing isopropenyl acetate include 1H NMR, 13C NMR, and FTIR. These techniques provide information about the compound's structure, bonding, and functional groups. [, , , ]

A: Research indicates that high-pressure radical polymerization (1 GPa) of isopropenyl acetate yields poly(isopropenyl acetate) with a significantly higher molecular weight compared to polymerization under ambient conditions. []

ANone: Isopropenyl acetate is a valuable reagent in organic synthesis, particularly for acetylation reactions. Its applications include:

  • One-pot synthesis of γ,δ-unsaturated carbonyl compounds: [IrCl(cod)]2 catalyzed reactions of allyl alcohols with isopropenyl acetate can generate γ,δ-unsaturated carbonyl compounds. [, ]
  • Functionalization of glycerol: In the presence of Amberlyst-15 catalyst, isopropenyl acetate participates in a transesterification-acetalization tandem process to functionalize glycerol. []
  • Acetylation of N-methylpyrrole derivatives: Isopropenyl acetate selectively acetylates N-methylpyrrole derivatives at the 5-position. []
  • Acylation of alcohols and amines: In the presence of Cp2Sm(thf)2 catalyst, isopropenyl acetate acts as an acylating agent for alcohols and amines, producing corresponding esters and amides. []
  • Acetylation of tertiary alcohols: An efficient method utilizing isopropenyl acetate for acylating tertiary alcohols was developed, employing cyclohexanone oxime acetate and Cp2Sm(thf)2 as catalysts. []

A: Studies show that zeolites, acting as solid solvents, exhibit competitive adsorption effects with reactants during Friedel–Crafts acetylations. Isopropenyl acetate displays stronger adsorption than anisole but weaker than acetic anhydride, influencing reaction rates. []

A: Yes, isopropenyl acetate has been successfully employed as an efficient acylating agent for amines under solvent- and catalyst-free conditions, offering a greener approach to acetylation. []

A: Research demonstrates that chemically modifying wood with isopropenyl acetate, using iodine as a catalyst, enhances dimensional stability. The acetylation process, often conducted under solvent-free conditions, improves the wood's resistance to moisture-induced swelling and shrinking. []

ANone: Various analytical techniques are employed to study isopropenyl acetate and its reactions, including:

  • Gas chromatography: This method is valuable for separating and analyzing volatile compounds, including isopropenyl acetate and its reaction products. []
  • Thin Layer Chromatography (TLC): This technique is useful for monitoring reaction progress and identifying reaction components. [, ]
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are crucial for characterizing isopropenyl acetate, its polymers, and reaction products, providing detailed structural information. [, , ]
  • Vapor-liquid equilibrium (VLE) measurements: These measurements are essential for understanding the vapor-liquid behavior of isopropenyl acetate in mixtures and designing separation processes. [, , , , ]

A: Isopropenyl acetate serves as a monomer in the production of poly(isopropenyl acetate). This polymer can be further modified, for example, by saponification, to generate poly(isopropenyl alcohol), a material with interesting biocompatibility properties. []

A: Yes, studies have demonstrated the successful kinetic resolution of enantiomers in racemic and enantiomerically enriched 2- and 3-alkanols using Pseudomonas cepacia lipase catalyzed transesterification with isopropenyl acetate. This method provides access to enantiopure alcohols by exploiting the lipase's selectivity for one enantiomer over the other. [, ]

A: Research on isopropenyl acetate has progressed significantly, driven by its utility in various fields. Initial studies focused on its synthesis and fundamental properties. Contemporary research explores its applications in organic synthesis, polymer chemistry, material science, and green chemistry, showcasing its versatility. []

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